![molecular formula C26H28N4 B2418983 3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole CAS No. 457650-69-0](/img/structure/B2418983.png)
3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole
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Overview
Description
3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Mechanism of Action
Target of Action
The compound, 3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole, has been found to exhibit significant antimicrobial activity . The primary targets of this compound are likely to be key proteins in the microbial organisms. For instance, it has been suggested that the compound may interact with the oxidoreductase protein .
Mode of Action
The compound interacts with its targets through a process known as binding. This interaction results in changes to the target protein’s function, which can inhibit the growth and proliferation of the microbial organisms
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways within the microbial organisms. These pathways are responsible for essential processes such as energy production, protein synthesis, and cell division. By disrupting these pathways, the compound can inhibit the growth and proliferation of the organisms .
Pharmacokinetics
For instance, factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution within the body .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of microbial organisms. This is achieved through the compound’s interaction with its targets and the subsequent disruption of essential biochemical pathways . The compound’s antimicrobial activity suggests that it could potentially be used in the treatment of various microbial infections.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets, thereby affecting its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the attached moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets.
Pharmaceutical Development: The compound is being investigated for its potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole is unique due to its specific combination of the indole core, piperazine moiety, and pyridine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole is a complex organic compound belonging to the indole derivatives class. Indole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C22H26N4. Its structure features an indole core with a piperazine moiety and a pyridine ring, contributing to its unique biological properties.
Target of Action
The compound exhibits significant antimicrobial activity , particularly against various microbial organisms. Its mode of action involves binding to specific target proteins, leading to alterations in their functions, which inhibits microbial growth and proliferation.
Biochemical Pathways
The interaction with target proteins affects several biochemical pathways crucial for microbial survival, including:
- Energy production
- Protein synthesis
- Cell division
By disrupting these pathways, the compound effectively inhibits the growth of microorganisms.
Antimicrobial and Antifungal Activity
Research indicates that this compound has demonstrated potential as both an antimicrobial and antifungal agent. In vitro studies have shown its efficacy against a range of pathogens, suggesting its utility in treating infections caused by resistant strains.
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction dynamics between this compound and various biological targets. These studies help elucidate the binding affinities and potential therapeutic implications in drug design.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentrations (MICs) were determined for various strains, showing promising results for further development into therapeutic agents.
- Cytotoxicity Assessments : Cytotoxicity tests on mammalian cell lines indicated that while the compound is effective against pathogens, it maintains a favorable safety profile with low toxicity levels.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the piperazine and pyridine components could enhance biological activity, guiding future synthesis efforts towards more potent derivatives.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
Compound Name | Structure | Biological Activity |
---|---|---|
Compound A | Structure A | Moderate antimicrobial |
Compound B | Structure B | High antifungal activity |
3-[...]-Indole | C22H26N4 | Significant antimicrobial & antifungal |
This table illustrates that while there are other compounds with biological activities, this compound stands out due to its dual action against both bacteria and fungi.
Properties
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)-pyridin-2-ylmethyl]-2-methyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4/c1-20-25(22-11-5-6-12-23(22)28-20)26(24-13-7-8-14-27-24)30-17-15-29(16-18-30)19-21-9-3-2-4-10-21/h2-14,26,28H,15-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOZGPTZOJPAJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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